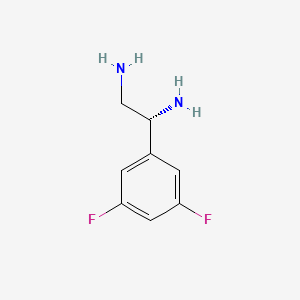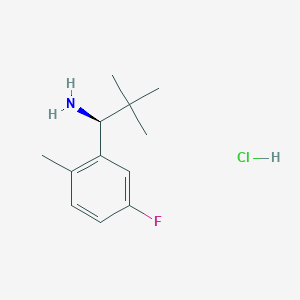
(1S)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride is a chemical compound with a specific stereochemistry and functional groups that make it of interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dimethylpropan-1-amine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride typically involves several steps, including the introduction of the fluorine atom and the formation of the amine group. One common method involves the use of fluorinated precursors and amination reactions under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions allows for the efficient and cost-effective production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom and other functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(1S)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1S)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride include:
- (1S)-1-(5-chloro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride
- (1S)-1-(5-bromo-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride
- (1S)-1-(5-iodo-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19ClFN |
|---|---|
Molecular Weight |
231.74 g/mol |
IUPAC Name |
(1S)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN.ClH/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4;/h5-7,11H,14H2,1-4H3;1H/t11-;/m1./s1 |
InChI Key |
DZIQSMWUECDPIM-RFVHGSKJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](C(C)(C)C)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


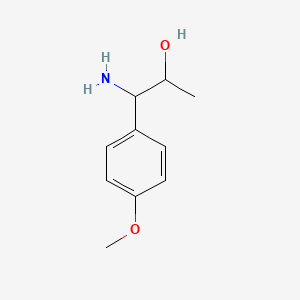
![10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid](/img/structure/B13045641.png)
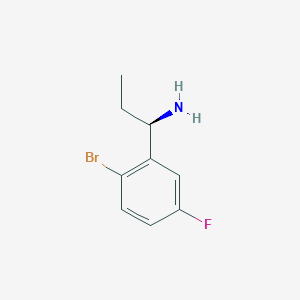

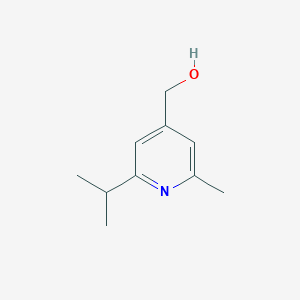
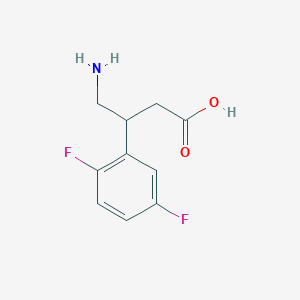
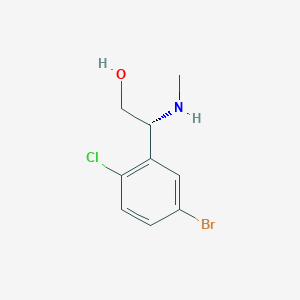
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13045677.png)
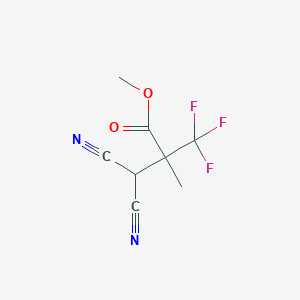
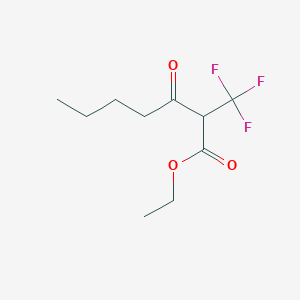
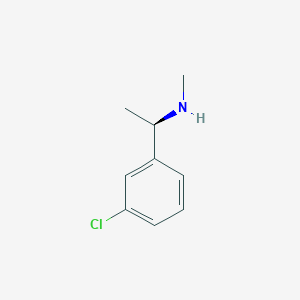
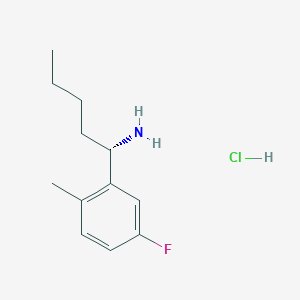
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
